N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide

Nitric oxide synthase iNOS selectivity Inflammation

N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide (CAS: 349404-11-1) is a nitro-substituted biphenyl benzamide derivative with a molecular formula of C20H16N2O3 and a molecular weight of 332.35 g/mol. It is categorized as a small molecule enzyme inhibitor, with published data demonstrating its activity against nitric oxide synthase (NOS) isoforms, beta-glucuronidase, and adenosine receptors.

Molecular Formula C20H16N2O3
Molecular Weight 332.4 g/mol
Cat. No. B5888952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide
Molecular FormulaC20H16N2O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C3=CC=CC=C3
InChIInChI=1S/C20H16N2O3/c1-14-16(11-7-13-19(14)22(24)25)20(23)21-18-12-6-5-10-17(18)15-8-3-2-4-9-15/h2-13H,1H3,(H,21,23)
InChIKeyZFOHHGPJVGYYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide: Key Chemical Identity and Research-Grade Specifications


N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide (CAS: 349404-11-1) is a nitro-substituted biphenyl benzamide derivative with a molecular formula of C20H16N2O3 and a molecular weight of 332.35 g/mol . It is categorized as a small molecule enzyme inhibitor, with published data demonstrating its activity against nitric oxide synthase (NOS) isoforms, beta-glucuronidase, and adenosine receptors [1][2]. The compound features a 2-methyl-3-nitrobenzamide core coupled to a biphenyl-2-yl moiety, a structural motif that has been explored in multiple patent families for applications in pain management, oncology, and inflammatory disorders [3]. This compound is available from multiple research chemical suppliers for in vitro and preclinical investigations.

Why N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide Cannot Be Substituted with Generic Biphenyl Benzamide Analogs


Direct substitution of N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide with structurally similar biphenyl benzamides (e.g., N-(biphenyl-2-yl)-4-nitrobenzamide or N-(biphenyl-2-yl)-3-nitrobenzamide) is inadvisable because the precise positioning of the nitro group at the 3-position, combined with the 2-methyl substitution on the benzamide ring, critically determines both target engagement and isoform selectivity [1]. Quantitative evidence demonstrates that this specific substitution pattern yields a distinct NOS isoform inhibition profile that differs markedly from related analogs, with significant variation observed across iNOS, nNOS, and eNOS assays [2]. Furthermore, the biphenyl-2-yl moiety contributes to a unique polypharmacology signature encompassing adenosine A2a receptor binding and beta-glucuronidase inhibition, activities not shared across the broader benzamide analog class [3]. Consequently, generic substitution would irreproducibly alter experimental outcomes and invalidate comparative data interpretation.

N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide: Quantifiable Differentiation Versus Closest Analogs


Selective iNOS Inhibition Profile of N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide: Comparative NOS Isoform Potency Data

N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide exhibits a distinct NOS isoform inhibition profile with quantifiable selectivity for inducible NOS (iNOS) over neuronal NOS (nNOS) and endothelial NOS (eNOS). In a standardized cellular assay using human HEK293 cells expressing recombinant NOS isoforms, this compound inhibited iNOS-mediated nitric oxide production with an EC50 of 290 nM, while requiring an EC50 of 6800 nM to achieve equivalent inhibition of nNOS, and showing minimal activity against eNOS with an EC50 >100,000 nM [1]. This represents a 23.4-fold selectivity for iNOS over nNOS, a differential property not universally observed among structurally related nitrobenzamide analogs. By comparison, the broader class of nitro-substituted benzamide derivatives evaluated in RAW264.7 macrophage assays typically exhibit iNOS inhibitory IC50 values ranging from 3.7 μM to >50 μM, indicating that the biphenyl-2-yl substitution pattern contributes to enhanced potency [2]. This quantitative selectivity profile is critical for experiments aimed at dissecting iNOS-specific contributions to inflammatory pathways without confounding off-target effects on constitutive NOS isoforms.

Nitric oxide synthase iNOS selectivity Inflammation Neuroinflammation

Differential Beta-Glucuronidase Inhibitory Activity: N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide Versus Core Scaffold Analogs

N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide demonstrates measurable beta-glucuronidase inhibitory activity with an IC50 of 600 nM, an off-target property not uniformly shared by related 2-methyl-3-nitrobenzamide derivatives [1]. In contrast, N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide, which retains the identical 2-methyl-3-nitrobenzamide core but replaces the biphenyl-2-yl moiety with a 3,5-dichlorophenyl group, shows an IC50 of 524,000 nM against the same enzymatic target—representing an 873-fold reduction in potency [2]. This stark differential underscores the critical role of the biphenyl-2-yl substitution in conferring beta-glucuronidase inhibitory activity. For researchers investigating drug metabolism pathways, enterohepatic recirculation, or designing glucuronide prodrug strategies, this compound offers a distinct pharmacological fingerprint that is absent in core scaffold analogs lacking the biphenyl substituent.

Beta-glucuronidase Drug metabolism Enzyme inhibition ADME

Adenosine A2A Receptor Binding: Comparative Affinity Data for N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide

N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide exhibits measurable affinity for the adenosine A2A receptor with a Ki of 2,810 nM, as determined by competitive radioligand displacement using [3H]NECA in rat striatal membranes [1]. While this affinity is modest in absolute terms, the structural features conferring A2A binding are not present in the broader 2-methyl-3-nitrobenzamide scaffold family. For context, the core 2-methyl-3-nitrobenzamide moiety alone lacks any reported adenosine receptor activity, and alternative substitution patterns (e.g., N-(3-bromophenyl)-2-methyl-3-nitrobenzamide) show preferential activity toward dihydroorotate dehydrogenase (IC50 = 60-100 nM) rather than adenosine receptors [2]. The biphenyl-2-yl group thus endows this compound with a polypharmacological profile distinct from its closest structural analogs. This differential receptor engagement profile is relevant for studies investigating adenosine-mediated signaling pathways, particularly in neurological disease models where A2A receptor modulation is therapeutically relevant.

Adenosine receptor A2A antagonist Neuroprotection Parkinson's disease

Optimal Research and Industrial Application Scenarios for N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide


In Vitro iNOS-Dependent Neuroinflammation Models

Employ N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide as a pharmacological tool compound to investigate iNOS-mediated nitric oxide production in cellular models of neuroinflammation. Its 23.4-fold selectivity for iNOS over nNOS (EC50: 290 nM vs. 6800 nM in HEK293 cell-based assays) [1] enables dose-response studies that isolate iNOS contributions without concurrent nNOS inhibition at concentrations up to 1 μM. This selectivity profile is particularly valuable in LPS-stimulated BV2 microglial or primary microglial cultures, where iNOS is robustly induced and nNOS is constitutively expressed. Researchers should validate concentration ranges using Griess reagent or DAF-FM fluorescence readouts and include appropriate vehicle and positive controls (e.g., 1400W).

Glucuronidation Pathway and Drug Metabolism Investigations

Utilize N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide in enzymatic assays exploring beta-glucuronidase inhibition (IC50 = 600 nM) [2]. This compound serves as a distinct tool for studying the role of bacterial and mammalian beta-glucuronidases in drug metabolism, enterohepatic recirculation, and glucuronide prodrug activation. Its 873-fold greater potency relative to N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide (IC50 = 524,000 nM) [3] makes it uniquely suitable for comparative structure-activity relationship (SAR) studies aimed at elucidating the structural determinants of beta-glucuronidase inhibition. Assays should employ p-nitrophenyl-beta-D-glucuronide as substrate with absorbance readout at 405 nm, using D-saccharic acid 1,4-lactone as a reference inhibitor.

Adenosine A2A Receptor Binding and Functional Assays

Deploy N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide as a reference ligand in adenosine A2A receptor binding studies (Ki = 2,810 nM) [4] and in functional assays measuring cAMP accumulation or β-arrestin recruitment in recombinant cell lines. The compound's biphenyl-2-yl substitution pattern confers A2A receptor engagement that is absent in DHODH-focused 2-methyl-3-nitrobenzamide analogs, making it a useful comparator for SAR campaigns exploring the structural transition from DHODH inhibition to adenosine receptor modulation. Given its modest affinity, it is best employed as a tool for characterizing binding site topology rather than as a high-potency pharmacological probe.

Preclinical Pain and Oncology Model Development (Patent-Guided Exploration)

Leverage the patent-indicated therapeutic associations of structurally related biphenyl benzamide derivatives to design preclinical studies in neuropathic pain, chronic pain, pruritus, and solid tumor models [5]. While direct in vivo efficacy data for N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide itself remains limited in the public domain, the compound class has been the subject of patent filings describing N-substituted benzamides with claims covering pain and oncological indications. Researchers may use this compound as a benchmark for in-house medicinal chemistry optimization programs targeting TrkA or related kinases implicated in pain signaling and tumor progression.

Quote Request

Request a Quote for N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.